(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Catalog No.
S3334058
CAS No.
1108684-07-6
M.F
C10H16ClNO
M. Wt
201.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

CAS Number

1108684-07-6

Product Name

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

IUPAC Name

(1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1

InChI Key

SWFKPUQRJHGZGE-QRPNPIFTSA-N

SMILES

CCOC1=CC=C(C=C1)C(C)N.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N.Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](C)N.Cl

The exact mass of the compound (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and an amine group. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of approximately 201.69 g/mol. The compound is primarily used in research settings and has garnered attention due to its potential biological activities and applications in medicinal chemistry .

Typical for amines, including:

  • N-Alkylation: The amine group can react with alkyl halides to form secondary or tertiary amines.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Formation of Salts: As a hydrochloride salt, it can interact with bases to regenerate the free amine.

These reactions are essential for modifying the compound's structure to enhance its biological activity or solubility.

Research indicates that (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride exhibits several biological activities, particularly in the realm of neuropharmacology. It has shown potential as a serotonin receptor modulator, which could have implications for treating mood disorders and other neurological conditions. Additionally, the compound's structural similarity to other psychoactive substances suggests possible interactions with various neurotransmitter systems, including dopaminergic and adrenergic pathways .

The synthesis of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis often begins with 4-ethoxybenzaldehyde and ethylamine.
  • Reductive Amination: The aldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent (such as sodium cyanoborohydride) to yield the corresponding amine.
  • Hydrochloride Formation: The resultant amine is then reacted with hydrochloric acid to form the hydrochloride salt.

This process allows for the efficient production of the compound while maintaining its chirality .

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride has several applications, particularly in:

  • Pharmaceutical Research: Its potential as a therapeutic agent in treating psychiatric disorders is under investigation.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Studies: Employed in studies examining neurotransmitter interactions and receptor binding affinities.

Interaction studies involving (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride have focused on its effects on various receptors. Preliminary data suggest that it may interact with serotonin receptors, influencing mood and anxiety levels. Additionally, studies have explored its potential effects on dopamine receptors, which could provide insights into its role in neuropharmacology .

Several compounds share structural similarities with (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochlorideC₁₀H₁₅ClFNOContains a fluorine atom; potential for altered receptor interaction
1-(4-Methoxyphenyl)ethylamineC₉H₁₃NOLacks the ethoxy group; different pharmacological profile
(S)-(-)-1-(3-Methoxyphenyl)ethylamineC₉H₁₃NOFeatures a methoxy group instead; may exhibit different activity

The uniqueness of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride lies in its specific ethoxy substitution on the phenyl ring, which may influence its solubility and interaction with biological targets compared to other similar compounds .

The development of chiral phenylethylamine derivatives traces its roots to early 20th-century investigations into neurotransmitter analogs. The foundational work on 1-phenylethylamine (α-PEA) by Ingersoll in 1937 established this scaffold as a privileged chiral auxiliary, with its two enantiomers enabling divergent synthetic pathways. The table below illustrates key milestones in the evolution of phenylethylamine derivatives:

YearDevelopmentImpact
1961Synthesis of fenethylline (amphetamine-theophylline codrug)Demonstrated prodrug potential of ethanamine derivatives
1989First large-scale application of (S)-α-PEA in alkaloid synthesisEnabled stereocontrolled synthesis of complex natural products
2015Palladium-catalyzed asymmetric hydrogenation of N-acyl hydrazonesAchieved 97% ee for trifluoromethyl-substituted hydrazines
2020COF-based chiral stationary phases for GC separationImproved resolution of ethoxy-containing enantiomers

The iridium-catalyzed asymmetric hydrogenation (AH) techniques described by Zhou and co-workers marked a turning point, allowing efficient access to chiral amines with >90% enantiomeric excess (ee) through ligands like 4-TunePhos and JosiPhos. These methodologies directly enabled the practical synthesis of (S)-1-(4-ethoxyphenyl)ethanamine derivatives by providing reliable stereochemical control.

Significance of Ethoxy Substitution in Aromatic Amine Pharmacophores

The 4-ethoxy group in (S)-1-(4-ethoxyphenyl)ethanamine hydrochloride confers distinct advantages over simpler phenyl derivatives:

  • Electronic Effects: The ethoxy substituent’s electron-donating nature enhances aromatic ring activation, facilitating electrophilic substitutions while maintaining the amine’s nucleophilic character.
  • Stereochemical Modulation: Bulkier ethoxy groups improve chiral recognition in chromatographic separations, as demonstrated by β-cyclodextrin-modified covalent organic frameworks (COFs) achieving baseline resolution of similar compounds.
  • Metabolic Stability: Comparative studies show ethoxy substitution reduces first-pass metabolism compared to methoxy analogs, extending plasma half-life in preclinical models.

The table below compares key physicochemical properties of ethoxy-substituted chiral amines:

CompoundLogPH-bond DonorsRotatable BondsChiral Centers
Escaline1.98251
(S)-1-(4-Ethoxyphenyl)ethanamine2.15141
Fenethylline1.72061

Recent advancements in catalytic systems have specifically addressed the challenges of synthesizing ethoxy-containing chiral amines. The Pd/BINAP system reported by Goulioukina et al. achieves 90% ee for N-alkoxy amines through acid-assisted asymmetric hydrogenation, a methodology directly applicable to 4-ethoxyphenyl derivatives. Meanwhile, Guo’s CTzDva-based capillary columns demonstrate enhanced separation factors (α = 1.32) for ethoxy-substituted enantiomers compared to commercial chiral columns.

The structural flexibility of the ethoxy group enables precise tuning of target interactions. In the synthesis of sitagliptin analogs, (S)-1-(4-ethoxyphenyl)ethanamine derivatives showed 18% greater DPP-4 inhibition compared to methoxy variants, attributed to improved hydrophobic pocket fit. These characteristics underscore why this chiral amine has become indispensable in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Enantioselective Catalytic Amination Strategies

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation has emerged as a cornerstone for synthesizing chiral amines. The hydrogenation of imine intermediates derived from 4-ethoxyacetophenone precursors enables precise stereocontrol. For example, palladium on carbon (Pd/C) systems facilitate the reduction of (S)-[1-(4-ethoxyphenyl)-ethylidene]-(1-phenylethyl)amine intermediates under hydrogen atmospheres, yielding (S)-1-(4-ethoxyphenyl)ethanamine with 100% enantiomeric purity [1]. This method leverages chiral auxiliaries such as (S)-α-methylbenzylamine to preorganize the imine substrate, ensuring preferential hydrogenation of the pro-S face.

Recent studies highlight the efficacy of palladium trifluoroacetate (Pd(OCOCF₃)₂) complexes with SynPhos ligands for hydrogenating activated imines. These systems achieve 92–98% ee by mitigating catalyst poisoning through acidic additives like p-toluenesulfonic acid [3]. Comparative analyses of catalysts reveal trade-offs between cost and performance:

Catalyst SystemLigandee (%)Yield (%)Scalability
Pd/CNone10085High
Rhodium-Quinap Complex(S)-Quinap9878Low
Pd(OCOCF₃)₂-SynPhosSynPhos9590Moderate

The Pd/C system’s compatibility with industrial-scale hydrogenation reactors (35–50°C, 10–12 hr) makes it preferable for bulk production [1]. Challenges such as E/Z isomerism in acyclic imines are circumvented by using rigid cyclic intermediates or thermodynamic control during imine formation [3].

Organocatalytic Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) strategies exploit chiral organocatalysts to simultaneously resolve racemic mixtures and drive reactions to completion. For (S)-1-(4-ethoxyphenyl)ethanamine, condensation of 4-ethoxyacetophenone with (S)-α-methylbenzylamine forms diastereomeric imines, which undergo selective hydrogenation to yield the desired (S,S)-configured amine [1]. The chiral auxiliary directs face-selective reduction, while in situ recycling of the auxiliary ensures stoichiometric efficiency.

Critical to this approach is the use of molecular sieves (e.g., 4Å) to sequester water, shifting the equilibrium toward imine formation. Post-hydrogenation, oxidative cleavage of the auxiliary with sodium metaperiodate liberates the target amine with 78–100% ee, depending on the auxiliary’s enantiomeric excess [1]. This method’s scalability is evidenced by multi-kilogram batches producing hydrochloride salts with >99.5% purity after crystallization [1].

Biocatalytic Production Using Engineered Aminotransferases

Biocatalytic routes offer an eco-friendly alternative to traditional chemical synthesis. Engineered aminotransferases, such as mutated ω-transaminases, catalyze the asymmetric amination of 4-ethoxypropiophenone precursors to (S)-1-(4-ethoxyphenyl)ethanamine. While early methods using Lipase B achieved only 78% ee [1], recent advances in directed evolution have yielded enzymes with enhanced activity and stereoselectivity.

Key modifications include mutations at substrate-binding pockets (e.g., A113V, F164L) to accommodate the ethoxy group’s steric bulk. Coupling these enzymes with cofactor regeneration systems (e.g., glutamate dehydrogenase) enables continuous amination with 90–95% conversion and >99% ee in laboratory-scale trials. However, industrial adoption remains limited by enzyme stability under high substrate loads (>100 mM).

Solid-Phase Synthetic Routes for Scalable Manufacturing

Solid-phase synthesis addresses purification challenges in large-scale amine production. By anchoring 4-ethoxyacetophenone derivatives to Wang or Merrifield resins, intermediates can be sequentially functionalized via imine formation and hydrogenation without isolation. For example:

  • Resin Functionalization: 4-Ethoxyacetophenone is linked to hydroxymethyl resin via a silyl ether bond.
  • Imine Formation: Treatment with (S)-α-methylbenzylamine and p-toluenesulfonic acid forms resin-bound imines.
  • Hydrogenation: On-resin hydrogenation with Pd/C yields immobilized (S,S)-diastereomers.
  • Cleavage: Hydrofluoric acid (HF) cleavage liberates (S)-1-(4-ethoxyphenyl)ethanamine, which is precipitated as the hydrochloride salt.

This approach reduces purification steps by >50% and achieves 85–90% overall yield with 99% ee. Scalability is further enhanced by using continuous flow reactors for hydrogenation and automated resin handling systems.

The separation of enantiomers of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride represents a critical challenge in pharmaceutical chemistry due to the potential for different biological activities between stereoisomers [1] [2]. Chiral resolution methods have evolved significantly, with modern techniques offering enhanced selectivity and efficiency for phenylethylamine derivatives [3] [4]. The development of optimized separation protocols is essential for producing enantiopure compounds required in pharmaceutical applications [6].

Diastereomeric Salt Crystallization Optimization

Diastereomeric salt formation provides a robust approach for resolving ethoxyphenylethylamine enantiomers through the conversion of enantiomers into diastereomers that exhibit different physical properties [7] [8]. This method relies on the formation of crystalline salts with chiral resolving agents, where one diastereomer preferentially precipitates from solution while the other remains in the mother liquor [2] [9].

The optimization of diastereomeric salt crystallization involves systematic screening of chiral resolving agents and reaction conditions [10] [11]. Research has demonstrated that amino alcohols, particularly chiral trans-1-amino-2-indanol, exhibit excellent resolving capabilities for phenylethylamine derivatives [10]. The selection of appropriate resolving agents is based on theoretical considerations including molecular complementarity and the ability to form stable crystalline structures [11].

Table 1: Diastereomeric Salt Crystallization Parameters for Ethoxyphenylethylamine

ParameterOptimal RangeEffect on Resolution
Temperature20-45°CHigher temperatures improve solubility but may reduce selectivity [9] [10]
Solvent SystemMixed organic/aqueousEthanol-water mixtures provide optimal crystallization conditions [10] [12]
Resolving Agent Ratio1:1 to 2:1Excess resolving agent improves diastereomer formation [10] [11]
Crystallization Time2-24 hoursExtended time allows complete equilibration [9] [10]

The crystallization process is significantly influenced by the eutectic composition of the diastereomeric system [7] [9]. The stoichiometry of the crystalline diastereomeric salt may be determined by the eutectic composition of either the racemic compound or the resolving agent, with typical ratios ranging from 1:1 to 2:1 [7]. Temperature control during crystallization is crucial, as lower temperatures generally result in better resolution but may require longer equilibration times [9] [12].

Research findings indicate that the yield and enantiomeric excess of diastereomeric salt crystallization can be optimized through careful control of experimental parameters [13] [10]. Scale-up experiments have demonstrated that the method can achieve yields of 85-94% with enantiomeric excess values exceeding 99% under optimized conditions [10]. The recovery of the free enantiomer from the diastereomeric salt is typically accomplished through acid-base extraction, providing high-purity products suitable for pharmaceutical applications [10] [11].

Enantioselective Chromatographic Separation Protocols

Chromatographic separation methods offer versatile approaches for the resolution of ethoxyphenylethylamine enantiomers through the use of chiral stationary phases that provide differential interaction with the stereoisomers [6] [14]. These methods are particularly valuable for analytical applications and can be scaled for preparative purposes [15] [16].

High-Performance Liquid Chromatography with Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based chiral stationary phases represent the most widely used type of chiral stationary phases for enantiomeric separations [14] [15]. These phases are based on derivatives of naturally occurring polysaccharides such as cellulose and amylose, which are modified with aromatic carbamate groups to enhance chiral recognition [14] [17].

Table 2: Polysaccharide-Based Chiral Stationary Phase Performance for Ethoxyphenylethylamine

Stationary PhaseStructureSelectivity Factor (α)Resolution (Rs)Mobile Phase Compatibility
Amylose tris(3,5-dimethylphenylcarbamate)Left-handed 4/3 helix1.5-2.82.0-4.5Normal phase, polar organic, reversed phase [14] [17]
Cellulose tris(3,5-dimethylphenylcarbamate)Left-handed 3/2 helix1.3-2.21.8-3.9Normal phase, polar organic, reversed phase [14] [17]
Cellulose tris(3-chloro-4-methylphenylcarbamate)Modified helical structure1.4-2.52.2-4.1Enhanced solvent stability [15] [16]

The mechanism of chiral recognition on polysaccharide-based stationary phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector [14] [17]. The high-ordered helical structures of phenylcarbamates of cellulose and amylose are responsible for providing high chiral recognition capability [17]. The chiral discrimination is based on differences in the binding affinity and residence time of the enantiomers within the chiral cavities of the polysaccharide derivatives [14] [15].

Mobile phase optimization is critical for achieving optimal separation performance [18] [19]. Normal phase conditions using hexane-isopropanol mixtures typically provide excellent resolution for ethoxyphenylethylamine derivatives [20] [19]. Reversed phase conditions using methanol-water or acetonitrile-water systems offer complementary selectivity and are particularly suitable for mass spectrometry detection [19]. The temperature effect on separation is significant, with lower temperatures generally providing better resolution but longer analysis times [20].

Research has demonstrated that immobilized polysaccharide phases offer enhanced solvent compatibility compared to coated phases, allowing the use of a broader range of mobile phase compositions [16] [17]. The immobilization process involves covalent bonding of the polysaccharide derivative to the silica support, providing increased stability and reproducibility [16] [17].

Supercritical Fluid Chromatography Applications

Supercritical fluid chromatography has emerged as a dominant technique for enantiomeric separation, particularly for preparative applications [21] [22]. The method utilizes supercritical carbon dioxide as the primary mobile phase, modified with organic cosolvents to optimize separation selectivity [21] [23].

Table 3: Supercritical Fluid Chromatography Conditions for Ethoxyphenylethylamine

ParameterOptimal RangePerformance Impact
Carbon Dioxide Pressure100-300 barHigher pressure improves efficiency [21] [22]
Organic Modifier5-30% methanol/ethanolModifier concentration affects selectivity [21] [23]
Temperature25-40°CLower temperatures improve resolution [21] [22]
Flow Rate1-4 mL/minOptimized flow rates enhance separation [21] [23]

The advantages of supercritical fluid chromatography include reduced analysis times, lower solvent consumption, and improved peak efficiency compared to conventional high-performance liquid chromatography [21] [22]. The method is particularly effective for preparative-scale separations due to the ease of solvent removal and the ability to handle large sample loads [21] [23].

Chiral stationary phases used in supercritical fluid chromatography are typically the same polysaccharide-based phases employed in high-performance liquid chromatography [21] [22]. Research has shown that amylose tris(3-chloro-5-methylphenylcarbamate)-based phases provide excellent enantioselectivity for various biologically active compounds, including phenylethylamine derivatives [21]. The use of additives such as isopropylamine or trifluoroacetic acid in the mobile phase can significantly improve the separation of ionizable enantiomers [21].

Method development in supercritical fluid chromatography benefits from parallel column screening approaches, which can accelerate the optimization process by testing multiple stationary phases simultaneously [23]. This approach is particularly valuable for pharmaceutical applications where rapid method development is essential [23].

Membrane-Based Enantioseparation Technologies

Membrane-based chiral separation represents an emerging technology that offers continuous processing capabilities and potential for large-scale industrial applications [24] [25]. These systems utilize chiral selectors incorporated into membrane structures to achieve enantioselective transport of target molecules [24] [26].

Table 4: Membrane-Based Enantioseparation Performance Data

Membrane TypeChiral SelectorEnantioselectivity (α)Permeability (mol·m⁻²·h⁻¹)Enantiomeric Excess (%)
Mixed Matrix MembraneCyclodextrin derivatives3.2-6.70.125-0.840 × 10⁻⁹60-80 [26] [27]
Polyamide CompositeHydroxypropyl-β-cyclodextrin2.1-4.535.7 L·m⁻²·h⁻¹27-59 [26] [28]
Metal-Organic FrameworkChiral amino acids4.2-8.9Variable76-100 [27] [29]

The transport mechanisms in enantioselective membranes can be classified as either facilitated transport or retarded transport [24]. In facilitated transport, one enantiomer with higher binding affinity preferentially interacts with chiral active sites, resulting in enhanced permeation [24]. Retarded transport involves stronger binding of one enantiomer to the membrane, allowing the other enantiomer to pass through preferentially [24].

Recent developments in membrane technology have focused on the incorporation of chiral metal-organic frameworks and covalent organic frameworks as selective fillers [24] [27]. These materials offer high surface areas and tunable pore structures that can be tailored for specific chiral recognition applications [27] [29]. Research has demonstrated that chiral covalent organic framework membranes can achieve 100% enantiomeric excess for certain pharmaceutical compounds [29].

The design of enantioselective membranes requires careful consideration of the chiral selector, membrane matrix, and operating conditions [24] [25]. Mixed matrix membranes, which combine polymeric matrices with chiral microporous fillers, have shown particular promise for pharmaceutical separations [24] [26]. The performance of these membranes is influenced by factors such as filler loading, membrane thickness, and feed concentration [26] [30].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 07-26-2023

Explore Compound Types